Journal Name:Doklady Chemistry
Journal ISSN:0012-5008
IF:0.645
Journal Website:http://link.springer.com/journal/10631
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:77
Publishing Cycle:Monthly
OA or Not:Not
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-03-06 , DOI:
10.1021/acsmaterialsau.2c00072
Organic electrochemical transistors (OECTs) are becoming increasingly ubiquitous in various applications at the interface with biological systems. However, their widespread use is hampered by the scarcity of electron-conducting (n-type) backbones and the poor performance and stability of the existing n-OECTs. Here, we introduce organic salts as a solution additive to improve the transduction capability, shelf life, and operational stability of n-OECTs. We demonstrate that the salt-cast devices present a 10-fold increase in transconductance and achieve at least one year-long stability, while the pristine devices degrade within four months of storage. The salt-added films show improved backbone planarity and greater charge delocalization, leading to higher electronic charge carrier mobility. These films show a distinctly porous morphology where the interconnectivity is affected by the salt type, responsible for OECT speed. The salt-based films display limited changes in morphology and show lower water uptake upon electrochemical doping, a possible reason for the improved device cycling stability. Our work provides a new and easy route to improve n-type OECT performance and stability, which can be adapted for other electrochemical devices with n-type films operating at the aqueous electrolyte interface.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-03-13 , DOI:
10.1021/acsmaterialsau.3c00004
Sustained delivery of protein therapeutics remains a largely unsolved problem across anatomic locations. Miniaturized devices that can provide sustained delivery of protein formulations have the potential to address this challenge via minimally invasive administration. In particular, methodologies that can optimize protein formulation independent of device manufacture have the greatest potential to provide a platform suitable for wide applications. The techniques developed here demonstrate the fabrication of tubular devices for sustained release of protein therapeutics. Utilizing a dip-casting process, fine-scale tubes can be reliably produced with wall thickness down to 30 μm. Techniques were developed that enabled effective loading of either solid or liquid formulations, while maintaining a cylindrical form-factor compatible with placement in a 22-gauge needle. Further, highly compacted protein pellets that approach the expected density of the raw materials were produced with a diameter (∼300 μm) suitable for miniaturized devices. Release from a solid-loaded device was capable of sustaining release of a model protein in excess of 400 days. Given significant interest in ocular applications, intravitreal injection was demonstrated in a rabbit model with these devices. In addition, to simulate repeated injections in ocular applications, serial intravitreal injection of two devices in a rabbit model demonstrated acceptable ocular safety without significant intraocular inflammation from clinical exam and histology.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-11-29 , DOI:
10.1021/acsmaterialsau.2c00066
The occurrence of emerging pollutants in water bodies is a pressing issue of modern society and identifying materials to remove them is the main target of current research. In this work, we prepared and characterized supramolecular gels of 1,3:2,4-dibenzylidene-d-sorbitol (DBS) in ionic liquids differing for the anion and the aliphatic or aromatic nature of the cation. We characterized our gels for their thermal stability and mechanical properties. We also found that all gels self-heal in 24 h after being cut by a razor blade. We then used our gels as sorbents to remove bisphenol A, an endocrine disruptor compound, from aqueous solutions. All gels adsorb BPA with high removal efficiencies, and those obtained in aliphatic ionic liquids act faster than their aromatic counterparts. The highest observed adsorption capacity was 314 mg/g. Gels were reused without loss in performance and need for intermediate washing, and the gel obtained in [bmpip][NTf2] could be reused 37 times, maintaining a removal efficiency higher than 96%. It was loaded in a sequential system of syringes to treat flowing aqueous phases, removing 60% of BPA in 30 min. We also embedded the gel in the dialysis membrane and observed a removal efficiency of 85% after 48 h.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-05-31 , DOI:
10.1021/acsmaterialsau.3c00001
We developed a method for preparing catalysts by using hybrid clustering to form a high density of metal/oxide interfacial active sites. A Rh–Mo hybrid clustering catalyst was prepared by using a hybrid cluster, [(RhCp*)4Mo4O16] (Cp* = η5-C5Me5), as the precursor. The activities of the Rh–Mo catalysts toward the NO–CO–C3H6–O2 reaction depended on the mixing method (hybrid clustering > coimpregnation ≈ pristine Rh). The hybrid clustering catalyst also exhibited high durability against thermal aging at 1273 K in air. The activity and durability were attributed to the formation of a high-density of Rh/MoOx interfacial sites. The NO reduction mechanism on the hybrid clustering catalyst was different from that on typical Rh catalysts, where the key step is the N–O cleavage of adsorbed NO. The reducibility of the Rh/MoOx interfacial sites contributed to the partial oxidation of C3H6 to form acetate species, which reacted with NO+O2 to form N2 via the adsorbed NCO species. The formation of reduced Rh on Rh4Mo4/Al2O3 was not as essential as that on typical Rh catalysts; this explained the improvement in durability.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-04-27 , DOI:
10.1021/acsmaterialsau.3c00002
Due to concerns on resources depletion, climate change, and overall pollution, the quest toward more sustainable processes is becoming crucial. Atomic layer deposition (ALD) is a versatile technology, allowing for the precise coating of challenging substrates with a nanometer control over thickness. Due to its unique ability to nanoengineer interfaces and surfaces, ALD is widely used in many applications. Although the ALD technique offers the potential to tackle environmental challenges, in particular, considerations regarding the sustainability of renewable energy devices urge for greater efficiency and lower carbon footprint. Indeed, the process itself has currently a consequential impact on the environment, which should ideally be reduced as the technique is implemented in a wider range of products and applications. This paper reviews the studies carried out on the assessment of the environmental impact of ALD and summarizes the main results reported in the literature. Next, the principles of green chemistry are discussed, considering the specificities of the ALD process. This work also suggests future pathways to reduce the ALD environmental impact; in particular, the optimization of the reactor and processing parameters, the use of high throughput processes such as spatial ALD (SALD), and the chemical design of greener precursors are proposed as efficient routes to improve ALD sustainability.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-02-20 , DOI:
10.1021/acsmaterialsau.2c00077
Due to the contamination and global warming problems, it is necessary to search for alternative environmentally friendly energy sources. In this area, hydrogen is a promising alternative. Hydrogen is even more promising, when it is obtained through water electrolysis operated with renewable energy sources. Among the possible devices to perform electrolysis, proton exchange membrane (PEM) electrolyzers appear as the most promising commercial systems for hydrogen production in the coming years. However, their massification is affected by the noble metals used as electrocatalysts in their electrodes, with high commercial value: Pt at the cathode where the hydrogen evolution reaction occurs (HER) and Ru/Ir at the anode where the oxygen evolution reaction (OER) happens. Therefore, to take full advantage of the PEM technology for green H2 production and build up a mature PEM market, it is imperative to search for more abundant, cheaper, and stable catalysts, reaching the highest possible activities at the lowest overpotential with the longest stability under the harsh acidic conditions of a PEM. In the search for new electrocatalysts and considering the predictions of a Trasatti volcano plot, rhenium appears to be a promising candidate for HER in acidic media. At the same time, recent studies provide evidence of its potential as an OER catalyst. However, some of these reports have focused on chemical and photochemical water splitting and have not always considered acidic media. This review summarizes rhenium-based electrocatalysts for water splitting under acidic conditions: i.e., potential candidates as cathode materials. In the various sections, we review the mechanism concepts of electrocatalysis, evaluation methods, and the different rhenium-based materials applied for the HER in acidic media. As rhenium is less common for the OER, we included a section about its use in chemical and photochemical water oxidation and as an electrocatalyst under basic conditions. Finally, concluding remarks and perspectives are given about rhenium for water splitting.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-05-17 , DOI:
10.1021/acsmaterialsau.3c00007
An electrodeposition technique of low-enriched uranium onto boron-doped diamond (BDD) electrodes for uranium electro-assembling, sequestration, uranium electrowinning (as the electroextraction alternative), and future neutron detection applications has been developed. Our findings through physicochemical characterization and an in-depth XPS analysis show that the U/BDD system consists of a blend of uranium oxides with IV, V, and VI oxidation states. Results show that U5+ is present and stable under open atmospheric conditions. The U electrodeposition on BDD creates smooth surfaces, free of voids, with uniform deposition of homogeneous tiny particles of stable uranium oxides, instead of chunky particles, and uranium compound mixtures, like large fibers of the precursor uranyl. Our electrochemical method operates without high temperatures or hazardous compounds. Uranium corrosion and oxidation processes occur spontaneously and parallel to the electrochemical formation of metallic uranium on BDD electrode surfaces, with metallic uranium reacting with water, producing fine particles of UO2. This work represents the first attempt to create a surface of uranium oxides, where the film thickness can be controlled for future applications, e.g., improving sensitivity in neutron detection technologies. Our U electro-assembling method provides a sustainable strategy for uranium electro-recovery from nuclear wastes, immobilizing uranium as a storage method or as U-film fabrication (U/BDD) for future neutron detection applications. Besides, this work contributes to uranium-based technologies, improving them and providing a better understanding of their electrochemical properties, e.g., uranium redox processes, uranium oxides’ formation, and stability evaluation. These properties are of remarkable need for uranium-based target formation. The use of our U/BDD method is proposed as an environmental protocol to recover and immobilize uranium-235, and other fissile materials, from civil and defense wastes, contaminated systems, and stockpiles.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-07-26 , DOI:
10.1021/acsmaterialsau.3c00037
A promising method for recycling phosphate from wastewater is through precipitation of struvite (MgNH4PO4·6H2O), a slow-release fertilizer. Peptides have been shown to increase the yield of struvite formation, but producing peptides via solid phase synthesis is cost prohibitive. This work investigates the effects of peptide-expressing bacteria on struvite precipitation to provide a sustainable and cost-efficient means to enhance struvite precipitation. A peptide known for increased struvite yield was expressed on a membrane protein in Escherichia coli(E. coli), and then 5 mL precipitation reactions were performed in 50 mL culture tubes for at least 15 min. The yield of struvite crystals was examined, with the presence of peptide-expressing E. coli inducing significantly higher yields than nonpeptide-expressing E. coli when normalized to the amount of bacteria. The precipitate was identified as struvite through Fourier transform infrared spectroscopy and energy dispersive spectroscopy, while the morphology and size of the crystals were analyzed through optical microscopy and scanning electron microscopy. Crystals were found to have a larger area when precipitated with the peptide-expressing bacteria. Additionally, bacteria–struvite samples were thermogravimetrically analyzed to quantify their purity and determine their thermal decomposition behavior. Overall, this study presents the benefits of a novel, microbe-driven method of struvite precipitation, offering a means for scalable implementation.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-07-27 , DOI:
10.1021/acsmaterialsau.3c00049
As concerns about the availability of mineral resources for lithium-ion batteries (LIBs) arise and demands for large-scale energy storage systems rapidly increase, non-LIB technologies have been extensively explored as low-cost alternatives. Among the various candidates, sodium-ion batteries (SIBs) have been the most widely studied, as they avoid the use of expensive and less abundant elements such as lithium, cobalt, and nickel while also sharing similar operating principles with LIBs. In this Perspective, we discuss why SIBs hold great promise and can act as competitors to lithium-ion technology. In addition, the remaining challenges and future research directions are highlighted, focusing on cathode developments and the use of SIBs in large-scale applications, including electric vehicles and stationary energy storage.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-09-29 , DOI:
10.1021/acsmaterialsau.2c00049
Efficient, scalable, and tailorable surface hybridization of layered transition metal dichalcogenides (LTMDs) is crucial to optimize performance and enable reproducible, bulk manufacturing technologies (spray coating, inkjet printing, slot-dye coating, etc.) for optoelectronic, energy storage, and sensing applications. Group V LTMDs (NbX2, TaX2, VX2, where X = S, Se, Te) provide unique opportunities due to their superconductive and paramagnetic properties; however, their hydrolytic instability challenges colloidal formulation into composites and devices. Herein, we demonstrate basal surface hybridization of Group V LTMDs via anhydrous Lewis acid/base pair chemistry (amines, phosphines). The developed chemistries allow for robust, stable colloidal dispersions in aprotic solvents. Stoichiometric hybridization provides tunable optoelectronic properties and resistance to hydrolysis. First-principles calculations indicate electron donation from the ligand, implying the possibility of saturation of the frontier d-orbitals where the metallic band structure would collapse into a semiconducting manifold. This class of hybridization chemistries provides insights into derivatization of LTMDs based on their electronic valency.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.30 | 16 | Science Citation Index Science Citation Index Expanded | Not |
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